4-(2-Thienyl)pyridine

Catalog No.
S3338054
CAS No.
21298-54-4
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Thienyl)pyridine

CAS Number

21298-54-4

Product Name

4-(2-Thienyl)pyridine

IUPAC Name

4-thiophen-2-ylpyridine

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H

InChI Key

KHTGYJRTNNIIBM-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=NC=C2

Canonical SMILES

C1=CSC(=C1)C2=CC=NC=C2

Synthesis:

4-(2-Thienyl)pyridine is a heterocyclic aromatic compound. While not as common as some other pyridine derivatives, it has been synthesized for research purposes. One reported method involves a reaction between sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate and various amine precursors. [] This method allows for the attachment of different functional groups to the pyridine ring, creating new variations of the molecule for further study.

Potential Applications:

  • Organic electronics: The combination of the thiophene and pyridine rings in 4-(2-Thienyl)pyridine suggests interesting properties for applications in organic electronics. These materials are used in organic light-emitting diodes (OLEDs) and organic solar cells. Research is needed to determine the specific properties of 4-(2-Thienyl)pyridine in this context.
  • Medicinal chemistry: The heterocyclic structure of 4-(2-Thienyl)pyridine may hold promise for drug development. Many pharmaceuticals incorporate nitrogen-containing aromatic rings, and researchers are investigating if 4-(2-Thienyl)pyridine can serve as a scaffold for new drugs.

4-(2-Thienyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a thienyl group at the fourth position. This compound exhibits unique properties due to the combination of the aromatic thienyl and pyridine moieties, leading to interesting electronic and structural characteristics. The thienyl group, derived from thiophene, contributes to the compound's potential reactivity and biological activity.

Typical of both pyridine and thiophene derivatives. Notable reactions include:

  • Electrophilic Substitution: The thienyl ring can undergo electrophilic substitution reactions, where electrophiles attack the sulfur-containing aromatic system.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for further functionalization.
  • Metal Coordination: Due to the presence of nitrogen, 4-(2-Thienyl)pyridine can coordinate with metal ions, forming complexes that are of interest in catalysis and material science.

Research indicates that compounds related to 4-(2-Thienyl)pyridine exhibit significant biological activities, particularly in medicinal chemistry. Some studies have highlighted its potential as an inhibitor of topoisomerases I and II, which are vital enzymes in DNA replication and repair processes. This suggests that derivatives of 4-(2-Thienyl)pyridine could be explored for their anticancer properties due to their ability to interfere with cellular proliferation mechanisms .

The synthesis of 4-(2-Thienyl)pyridine can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of 2-thiophenecarboxaldehyde with pyridine derivatives in the presence of acids or bases.
  • Palladium-Catalyzed Coupling: Utilizing palladium catalysts, reactions such as Suzuki or Sonogashira coupling can be employed to form the thienyl-pyridine bond.
  • Functionalization of Precursor Compounds: Starting from simpler thienyl or pyridine derivatives, functionalization can be achieved through various organic transformations, leading to the desired compound .

4-(2-Thienyl)pyridine has several applications across different fields:

  • Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.
  • Materials Science: The compound's ability to form complexes with metals opens avenues for its use in creating novel materials with specific electronic properties.
  • Agriculture: Similar compounds have been investigated for their herbicidal properties, indicating potential applications in agrochemicals.

Interaction studies involving 4-(2-Thienyl)pyridine often focus on its binding affinity with various biological targets. For instance, studies on its interaction with topoisomerases reveal insights into its mechanism of action as an inhibitor. Additionally, investigations into its coordination chemistry highlight how it interacts with metal ions, which could influence its biological efficacy and stability in formulations.

Several compounds share structural similarities with 4-(2-Thienyl)pyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-ThiophenecarboxaldehydeContains a thiophene ringUsed as a precursor for various thienyl derivatives
3-(2-Thienyl)pyridineThienyl group at position threeExhibits different reactivity patterns compared to 4-(2-Thienyl)pyridine
2-(Thienyl)oxazolo[4,5-b]pyridineContains an oxazole ringDisplays distinct biological activity due to oxazole integration
4,4′-Dichloro-4′-(2-thienyl)-2,2′:6′,2′′-terpyridineContains multiple pyridine unitsEnhanced metal coordination properties due to additional nitrogen sites

These comparisons illustrate how variations in substitution patterns and functional groups can lead to differing chemical behaviors and applications.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling dominates the synthesis of 4-(2-thienyl)pyridine derivatives due to its reliability in forming carbon-carbon bonds between aromatic systems. A representative protocol involves reacting 2-amino-3-nitro-4-chloropyridine with thiophene-2-boronic acid pinacol ester in a 1,4-dioxane/water (10:1) solvent system. Catalyzed by tetrakis(triphenylphosphine)palladium(0) (1.6 mol%) with cesium carbonate (2 equiv) at 90°C, this method achieves 70–90% yields of 2-amino-3-nitro-4-(2-thienyl)pyridine within 1–2 hours.

The reaction’s efficiency stems from the synergistic effects of:

  • Precatalyst selection: Air-stable Pd(0) complexes minimize side reactions
  • Base optimization: Cs₂CO₃ enhances transmetalation kinetics
  • Solvent engineering: Aqueous dioxane balances boronic acid solubility and reactivity

Table 1: Key Suzuki-Miyaura Coupling Parameters for 4-(2-Thienyl)pyridine Synthesis

ParameterOptimal ConditionImpact on Yield
Catalyst Loading1.6 mol% Pd(PPh₃)₄>85%
Temperature90°CMaximizes rate
Boronic Acid Equiv1.2Minimizes homo-coupling
Reaction Time1–2 hoursComplete conversion

Notably, steric encumbrance from multiple thienyl substituents necessitates increased catalyst loading (up to 5 mol%) and prolonged reaction times (24–48 hours). Microwave-assisted protocols have reduced these durations to <1 hour while maintaining yields above 75%.

Modular Assembly Approaches for Heterocyclic Functionalization

A β-alkoxy-β-ketoenamide intermediate enables programmable construction of oligo(2-thienyl)pyridines through sequential cyclization and coupling steps. The three-component reaction of lithiated methoxyallene, thiophene-2-carbonitrile, and thiophene-2-carboxylic acid generates a versatile building block for:

  • Core formation: Intramolecular cyclization creates 2,6-di(2-thienyl)pyridine scaffolds
  • Peripheral elaboration: Pd-mediated couplings install additional thienyl groups at C-3, C-4, or C-5
  • Reductive modification: Hydrogenolysis removes directing groups for late-stage diversification

This modularity permits systematic variation of substitution patterns, as demonstrated by the synthesis of 2,3,5,6-tetra(2-thienyl)pyridine through iterative Stille couplings using 2-(tributylstannyl)thiophene. The approach’s main limitation arises in achieving penta-substitution due to prohibitive steric interactions between adjacent thienyl groups.

Hantzsch-Type Cyclocondensation Techniques

While not directly evidenced in the provided literature, Hantzsch syntheses could theoretically access 4-(2-thienyl)pyridines through condensation of thiophene-containing diketones with aldehydes and ammonia. Potential pathways include:

  • Thienyl diketone preparation: Oxidation of 2-acetylthiophene to 2,3-diketothiophene
  • Cyclocondensation: Reaction with formaldehyde and ammonium acetate in ethanol reflux
  • Aromatization: Dehydrogenation using MnO₂ or DDQ to yield fully conjugated pyridine

Challenges in this route center on the instability of thiophene-based diketones and competing polymerization side reactions. Successful implementations would require rigorous temperature control (<60°C) and slow reagent addition protocols.

Post-Functionalization of Pyridine-Thiophene Hybrid Architectures

Established 4-(2-thienyl)pyridine cores undergo diverse transformations:

  • Electrophilic substitution: Nitration at C-3 proceeds with HNO₃/H₂SO₄ at 0°C (68% yield)
  • Nucleophilic displacement: Methoxy groups at C-2 are replaced by thiophenoxide via SNAr (KSAc/DMF, 120°C)
  • Cross-dehydrogenative coupling: Cu(I)-mediated C-H activation installs aryl groups at C-5

Steric guidance effects profoundly influence reactivity patterns. For instance, 2,6-di(2-thienyl)pyridine derivatives exhibit enhanced para-selectivity in electrophilic substitutions due to orthogonal thienyl substituents directing incoming electrophiles to the C-4 position. Computational studies attribute this to decreased electron density at C-3/C-5 positions from thiophene’s electron-withdrawing conjugation effects.

Design Principles for Luminescent Platinum(II) Cyclometalated Complexes

The square-planar geometry of platinum(II) complexes with 4-(2-thienyl)pyridine ligands enables strong spin-orbit coupling and efficient intersystem crossing, critical for triplet harvesting in organic light-emitting diodes (OLEDs). Structural studies reveal that introducing chiral substituents to the thienylpyridine backbone induces helical distortions in the platinum(II) coordination sphere, as evidenced by X-ray crystallography of Δ-Pt(th5,6capy)₂ showing a 12° deviation from ideal square-planar geometry [1]. These distortions enhance luminescent quantum yields by minimizing non-radiative decay pathways through rigidification of the metal-ligand framework.

Anionic platinum(II) complexes such as NBu₄[(ThPy)Pt(Ort)] demonstrate remarkable solid-state emission quantum yields up to 85%, attributed to suppressed intermolecular quenching effects in the crystalline lattice [2]. The HOMO levels of these complexes localize on the platinum-thienylpyridine fragment (-5.2 eV vs vacuum), while LUMO levels reside on ancillary orotate ligands (-3.1 eV), creating charge-transfer excited states with millisecond-scale lifetimes [2].

Table 1: Photophysical Properties of Selected Platinum(II)-Thienylpyridine Complexes

Complexλₑₘ (nm)Φₗᵤₘ (Solid)Lifetime (μs)HOMO/LUMO (eV)
NBu₄[(PhPy)Pt(Ort)]52085%112-5.3/-3.2
Δ-Pt(th5,6capy)₂61042%87-5.1/-2.9
[Pt(thpy)(pic)]540-74029-51%15-45-5.4/-3.1

Heteroleptic Iridium(III) Complexes with Thienylpyridine Ligands

Iridium(III) complexes incorporating 4-(2-thienyl)pyridine exhibit tunable emission spanning 550-640 nm through ligand-field engineering. In [Ir(thpy)₂(N^N)]⁺ systems, the thienylpyridine ligands dominate the lowest excited triplet (³LC) states, while ancillary bipyridine ligands enable stabilization of higher-energy metal-to-ligand charge transfer (³MLCT) states [4]. Single-crystal analyses reveal intra-cation π-stacking between thienyl and pendant phenyl groups in [Ir(thpy)₂(6-Ph-bpy)]⁺, creating rigid chromophores with 51% solid-state quantum yields [4].

Electrochemical studies show irreversible oxidation waves at +1.3 V vs Fc⁺/Fc, corresponding to metal-centered processes, while reductions at -1.8 V involve bipyridine ligands [6]. This redox asymmetry enables selective excited-state manipulation, with the ³LC-³MLCT energy gap modulated from 0.4 eV to 1.1 eV through ancillary ligand substitution [4].

Structure-Photophysics Relationships in OLED Emitters

The non-coplanar thienyl-pyridine dihedral angle (38-42°) introduces torsional strain that blue-shifts emission by 0.15 eV compared to analogous phenylpyridine complexes [4]. In platinum(II) systems, Pt···Pt interactions (3.05-3.15 Å) in crystalline [Pt(thpy)₂] induce excimeric emission at 740 nm, demonstrating mechanochromic behavior with 200 nm spectral shifts upon grinding [7]. Time-dependent density functional theory (TD-DFT) calculations correlate these effects with configuration interaction between metal-centered d-d transitions and ligand π-π* excitations [3].

Solution-processed OLEDs using [Ir(thpy)₂(dtb-bpy)]⁺ achieve maximum external quantum efficiencies of 7.2%, with CIE coordinates (0.62, 0.38) matching deep-red emission [3]. Device lifetime studies reveal 90% initial luminance retention after 200 hours at 100 cd/m², surpassing conventional [Ir(ppy)₃] analogues by 40% [5].

Oxidation State Modulation in PtIV/PtII Systems

While most studies focus on PtII, recent work demonstrates redox-active behavior in PtIV-thienylpyridine derivatives. Cyclic voltammetry of [PtIV(thpy)₂Cl₂] shows reversible reduction waves at -0.35 V, corresponding to PtIV → PtII conversion [7]. Spectroelectrochemical studies reveal a 120 nm bathochromic shift during reduction, attributed to ligand-to-metal charge transfer stabilization in the PtII state [7]. Theoretical modeling suggests the PtIV/PtII redox couple modulates ligand field splitting energy by 0.8 eV, enabling electrochemical tuning of emission color between orange (PtIV) and near-infrared (PtII) [7].

X-ray absorption near-edge structure (XANES) analysis confirms oxidation-state-dependent Pt-N bond length changes (1.95 Å for PtII vs 2.08 Å for PtIV), altering metal-ligand vibronic coupling and radiative decay rates [2]. These findings establish 4-(2-thienyl)pyridine as a redox-active ligand platform for designing stimuli-responsive luminescent materials.

XLogP3

2.7

Wikipedia

4-(2-Thienyl)pyridine

Dates

Last modified: 07-26-2023

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